molecular formula C13H12O7 B14668515 2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid CAS No. 39015-75-3

2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid

Cat. No.: B14668515
CAS No.: 39015-75-3
M. Wt: 280.23 g/mol
InChI Key: QVPHNABUSKBIMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid typically involves the esterification of malic acid with p-coumaric acid. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Commonly, the reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The double bond in the acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a common method.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in

Properties

CAS No.

39015-75-3

Molecular Formula

C13H12O7

Molecular Weight

280.23 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)prop-2-enoyloxy]butanedioic acid

InChI

InChI=1S/C13H12O7/c14-9-4-1-8(2-5-9)3-6-12(17)20-10(13(18)19)7-11(15)16/h1-6,10,14H,7H2,(H,15,16)(H,18,19)

InChI Key

QVPHNABUSKBIMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O

Origin of Product

United States

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